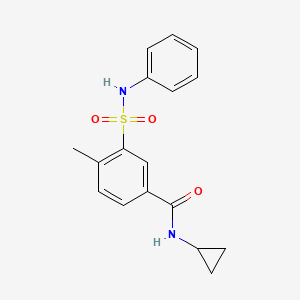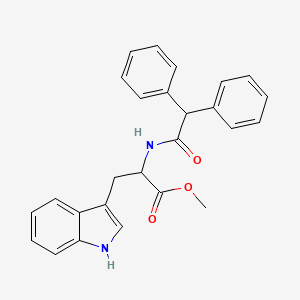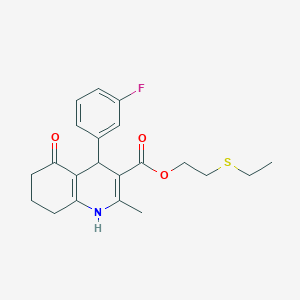
3-(anilinosulfonyl)-N-cyclopropyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(anilinosulfonyl)-N-cyclopropyl-4-methylbenzamide, commonly known as ACSF-2, is a novel compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of ACSF-2 involves its binding to the active site of the CA IX enzyme, inhibiting its activity. CA IX plays a critical role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cell proliferation and survival. ACSF-2 has also been found to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
ACSF-2 has been found to exhibit low toxicity and high selectivity towards the CA IX enzyme. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, ACSF-2 has been found to reduce tumor growth in animal models of cancer. However, further studies are required to determine the optimal dosage and treatment regimens for ACSF-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ACSF-2 is its high selectivity towards the CA IX enzyme, which makes it a promising candidate for the development of targeted anticancer drugs. Additionally, ACSF-2 has been found to exhibit low toxicity, which is an important consideration for drug development. However, one of the limitations of ACSF-2 is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of ACSF-2. One of the areas of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to determine the optimal dosage and treatment regimens for ACSF-2 in animal models of cancer. Moreover, the potential use of ACSF-2 in combination with other anticancer drugs should be explored. Finally, the development of novel drug delivery systems for ACSF-2 could enhance its bioavailability and efficacy in cancer therapy.
Conclusion:
In conclusion, ACSF-2 is a novel compound that exhibits promising pharmacological properties for the treatment of cancer. Its high selectivity towards the CA IX enzyme and low toxicity make it a promising candidate for the development of targeted anticancer drugs. Further research is required to optimize its synthesis method, determine the optimal dosage and treatment regimens, and explore its potential use in combination with other anticancer drugs.
Méthodes De Synthèse
ACSF-2 can be synthesized by the reaction of 3-nitroaniline with cyclopropylmethylamine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield ACSF-2. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
ACSF-2 has been found to exhibit potent and selective inhibition of the carbonic anhydrase IX (CA IX) enzyme. CA IX is overexpressed in many types of cancer cells and has been identified as a potential target for cancer therapy. ACSF-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-8-13(17(20)18-14-9-10-14)11-16(12)23(21,22)19-15-5-3-2-4-6-15/h2-8,11,14,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKPYFFOEUJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)
![N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4949232.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)


![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)

